molecular formula C14H14N2O B250353 N-benzyl-N-methylisonicotinamide

N-benzyl-N-methylisonicotinamide

Cat. No. B250353
M. Wt: 226.27 g/mol
InChI Key: YTVHFZGQBLGBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methylisonicotinamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of isonicotinamide, which is a well-known drug used for the treatment of tuberculosis. N-benzyl-N-methylisonicotinamide has been shown to possess unique properties that make it an attractive candidate for use in various scientific research applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylisonicotinamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-benzyl-N-methylisonicotinamide has been shown to activate certain immune cells, which may help to fight off cancer and other diseases.
Biochemical and Physiological Effects:
N-benzyl-N-methylisonicotinamide has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of certain inflammatory cytokines, which may help to reduce inflammation in the body. Additionally, N-benzyl-N-methylisonicotinamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N-methylisonicotinamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer and developing new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it may not be effective against all types of cancer, and its mechanism of action is not fully understood.

Future Directions

There are many potential future directions for research on N-benzyl-N-methylisonicotinamide. One possible direction is the development of new drugs based on this compound. Another possible direction is the study of the mechanisms of action of this compound, which may lead to a better understanding of cancer and other diseases. Additionally, research on the biochemical and physiological effects of N-benzyl-N-methylisonicotinamide may lead to the development of new treatments for inflammatory diseases.

Synthesis Methods

The synthesis of N-benzyl-N-methylisonicotinamide involves the reaction of isonicotinamide with benzyl chloride and methylamine in the presence of a catalyst. This process results in the formation of N-benzyl-N-methylisonicotinamide as a white crystalline solid.

Scientific Research Applications

N-benzyl-N-methylisonicotinamide has been used in various scientific research applications, including the development of new drugs and the study of biological systems. This compound has been shown to possess anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.

properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-benzyl-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-10H,11H2,1H3

InChI Key

YTVHFZGQBLGBMT-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=NC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.